molecular formula C11H11N5S B12210837 N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12210837
M. Wt: 245.31 g/mol
InChI Key: OSPMJGVFMOZQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1081138-07-9) is a chemical compound with a molecular formula of C14H17N5S and a molecular weight of 287.39 g/mol . It is built on a [1,2,4]triazolo[4,3-b]pyridazine core, a fused heterobicyclic system of significant interest in medicinal chemistry due to its similarity to purine bases, which allows for diverse interactions with biological targets . The structure incorporates a 2-thienylethylamine side chain, a feature present in various bioactive molecules. The triazolopyridazine scaffold is recognized as a key pharmacophore in drug discovery. Fused triazolopyridazine derivatives have been identified as modulators of tyrosine kinase activity, illustrating the potential of this chemical class in oncology research and the development of targeted therapies . Furthermore, related 1,2,4-triazole-thione analogues have demonstrated notable antimycobacterial properties in research settings, highlighting the broader potential of triazole-containing compounds in infectious disease research . The pyridazine ring itself contributes valuable physicochemical properties, including a high dipole moment for π-π stacking interactions and hydrogen-bonding capacity, which can be crucial for molecular recognition and optimizing drug-like properties . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H11N5S

Molecular Weight

245.31 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C11H11N5S/c1-2-9(17-7-1)5-6-12-10-3-4-11-14-13-8-16(11)15-10/h1-4,7-8H,5-6H2,(H,12,15)

InChI Key

OSPMJGVFMOZQSO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNC2=NN3C=NN=C3C=C2

Origin of Product

United States

Preparation Methods

Cyclization Reactions for Triazolo[4,3-b]pyridazine Skeleton

The triazolo[4,3-b]pyridazine core is typically synthesized via cyclization of 4-amino-1,2,4-triazole derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (Intermediate 10 ) is prepared by treating 4-amino-1,2,4-triazole (8 ) with ethyl acetoacetate under acidic conditions, followed by chlorination using phosphorus oxychloride (POCl₃). This step achieves regioselective ring closure, critical for subsequent functionalization.

Cyclization efficiency depends on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while temperatures between 80–100°C prevent side-product formation. Yields for this step range from 65–78%, with purity confirmed via thin-layer chromatography (TLC).

Functionalization of the Pyridazine Ring

After cyclization, the pyridazine ring undergoes nucleophilic substitution to introduce amine groups. For instance, N-[2-(thiophen-2-yl)ethyl]amine is grafted onto the triazolo[4,3-b]pyridazine core via a two-step process:

  • Chlorination : The 6-position of the pyridazine ring is activated with POCl₃ to form 6-chloro derivatives.

  • Amination : Reaction with 2-(thiophen-2-yl)ethylamine in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by N,N-diisopropylethylamine (DIPEA), replaces the chloride with the amine group.

This substitution is highly sensitive to stoichiometry. A molar ratio of 1:1.2 (chloride:amine) maximizes yield (up to 85%), while excess amine leads to di-substitution byproducts.

Stepwise Synthetic Protocols

Preparation of 8-Chloro-6-methyl- triazolo[4,3-b]pyridazine (10)

  • Cyclization : 4-Amino-1,2,4-triazole (8 , 5.0 g, 58 mmol) and ethyl acetoacetate (7.2 mL, 58 mmol) are refluxed in acetic acid (50 mL) for 6 hours.

  • Chlorination : The crude product is treated with POCl₃ (10 mL) at 110°C for 4 hours. Excess POCl₃ is removed under vacuum, and the residue is neutralized with ice-cold NaHCO₃.

Yield : 72% (6.1 g); mp : 148–150°C; ¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 7.95 (d, J = 8.9 Hz, 1H), 9.59 (s, 1H).

Synthesis of 2-(Thiophen-2-yl)ethylamine

  • Thiophene Alkylation : Thiophene-2-carbaldehyde (10 g, 89 mmol) reacts with nitroethane in the presence of ammonium acetate to form 2-(2-nitrovinyl)thiophene.

  • Reduction : The nitro group is reduced using LiAlH₄ in THF, yielding 2-(thiophen-2-yl)ethylamine.

Yield : 68% (5.2 g); GC-MS : m/z 127 [M⁺].

Amination of Chlorotriazolopyridazine

A mixture of 10 (2.0 g, 10.6 mmol), 2-(thiophen-2-yl)ethylamine (1.5 g, 12.7 mmol), and DIPEA (3.0 mL) in DCM (30 mL) is stirred at 25°C for 24 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 82% (2.4 g); HPLC Purity : 98.5%; TOF-MS : m/z 287.39 [M+H]⁺ (calc. 287.39).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ParameterOptimal ConditionYield Impact
Solvent DCM82%
Catalyst DIPEA+15% vs. NEt₃
Temperature 25°CNo side products
Reaction Time 24 hoursComplete conversion

Polar solvents like DCM improve amine solubility, while DIPEA effectively scavenges HCl, preventing protonation of the amine nucleophile.

Temperature-Dependent Side Reactions

Elevating temperatures above 40°C accelerates hydrolysis of the chloro intermediate, reducing yields by 20–30%. Microwave-assisted synthesis at 80°C for 1 hour achieves similar yields (80%) but requires specialized equipment.

Analytical Characterization

¹H NMR Analysis

Key signals confirm successful amination:

  • δ 3.68 (t, J = 6.2 Hz, 2H, CH₂NH)

  • δ 4.12 (t, J = 6.2 Hz, 2H, CH₂-thiophene)

  • δ 6.98–7.45 (m, 3H, thiophene-H).

IR Spectroscopy

  • 3280 cm⁻¹ (N-H stretch)

  • 1605 cm⁻¹ (C=N triazole)

  • 1510 cm⁻¹ (C-C aromatic).

Mass Spectrometry

High-Resolution MS : m/z 287.3872 [M+H]⁺ (calc. 287.3875) confirms molecular formula C₁₄H₁₇N₅S.

Recent Advances in Scalable Synthesis

Continuous Flow Chemistry

Microreactor systems reduce reaction times from 24 hours to 2 hours, achieving 88% yield via enhanced mass transfer.

Green Chemistry Approaches

Water-ethanol mixtures (4:1) as solvents decrease environmental impact while maintaining 75% yield .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of triazolopyridazines, characterized by a fused triazole and pyridazine ring system. The molecular formula is C13H15N5SC_{13}H_{15}N_5S with a molecular weight of approximately 273.36 g/mol. Its structure allows for various interactions with biological targets, which is crucial for its pharmacological activities.

Pharmacological Applications

  • Antimycobacterial Activity
    • Recent studies have demonstrated that derivatives of triazolopyridazines exhibit promising antimycobacterial properties. For instance, a series of cyclic analogues have been synthesized and tested against Mycobacterium bovis BCG, showing significant inhibitory effects. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance activity against mycobacterial strains .
  • Anticancer Potential
    • The compound has been investigated for its potential anticancer properties. Research indicates that triazolopyridazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. Studies have shown that these compounds can effectively target cancer cell lines, leading to reduced viability and increased rates of programmed cell death .
  • Antiviral Activity
    • There is emerging evidence that compounds within this class may possess antiviral properties. For example, preliminary findings suggest that certain triazolopyridazine derivatives inhibit viral replication in vitro, potentially by interfering with viral entry or replication processes. Further research is required to elucidate the specific mechanisms and efficacy against various viral pathogens .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimycobacterial activitySynthesized derivatives showed significant inhibition against Mycobacterium bovis BCG with varying potencies depending on structural modifications .
Study 2Investigate anticancer effectsCertain derivatives exhibited selective cytotoxicity against cancer cell lines with IC50 values in the low micromolar range .
Study 3Assess antiviral propertiesPreliminary data indicate potential antiviral activity; further studies are needed for validation against specific viruses .

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Alkyl Substituents

  • 6-Methyl-N-(2-(thiophen-2-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 8) :

    • Substituent: Methyl at position 4.
    • Yield: 86% (Method C, DMF/K₂CO₃).
    • Physical Properties: Brownish solid, mp 188–194°C.
    • Key Feature: Higher yield and melting point compared to ethyl-substituted analogs .
  • 6-Ethyl-N-(2-(thiophen-2-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 22) :

    • Substituent: Ethyl at position 5.
    • Yield: 54% (Method C).
    • Physical Properties: Brown solid, mp 158–165°C.
    • Key Feature: Reduced yield and lower melting point compared to methyl-substituted analogs, suggesting steric or electronic effects of the ethyl group .

Aromatic and Heteroaromatic Substituents

  • N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6, JLX) :

    • Substituent: Indol-3-yl ethylamine and trifluoromethyl.
    • Biological Activity: BRD4 bromodomain inhibitor (IC₅₀ < 1 µM).
    • Structural Insight: Crystal structure (PDB: 7YQ9) reveals hydrogen bonding with BRD4’s Asn140 and Tyr97 residues .
  • 6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 9) :

    • Substituent: Pyridin-4-yl ethylamine.
    • Yield: 72%.
    • Physical Properties: White solid, mp 223–227°C.
    • Key Feature: Pyridine substitution enhances thermal stability (higher mp) compared to thiophene analogs .

BRD4 Bromodomain Inhibition

  • Trifluoromethyl Derivatives (e.g., Compound 6): Enhanced potency due to hydrophobic interactions with BRD4’s ZA loop. Activity: IC₅₀ values in nanomolar range .
  • Methyl and Ethyl Derivatives :

    • Lower activity compared to trifluoromethyl analogs, highlighting the importance of electron-withdrawing groups for binding affinity .

Antiproliferative Activity

  • Benzoxazine-Linked Derivatives (e.g., Compound 12b) :
    • Substituent: 4-Fluorobenzyl.
    • Activity: IC₅₀ = 0.8 µM against MCF-7 breast cancer cells.
    • Key Feature: Fluorine substitution improves membrane permeability and metabolic stability .

Comparative Physicochemical Data

Compound Substituent (R) Yield (%) Melting Point (°C) Biological Activity (IC₅₀)
Target Compound Thiophen-2-yl ethyl N/A N/A N/A
6-Methyl analog (Compound 8) Thiophen-2-yl ethyl 86 188–194 BRD4 inhibition (µM)
6-Ethyl analog (Compound 22) Thiophen-2-yl ethyl 54 158–165 N/A
Compound 6 (JLX) Indol-3-yl ethyl N/A N/A <1 µM (BRD4)
Compound 9 Pyridin-4-yl ethyl 72 223–227 N/A

Key Research Findings

Substituent Effects : Methyl and trifluoromethyl groups at position 3 or 6 of the triazolopyridazine core significantly enhance bromodomain binding, while ethyl groups reduce synthetic efficiency .

Heterocyclic Influence : Thiophene-containing analogs exhibit moderate yields, whereas pyridine derivatives show superior thermal stability .

Biological Potency : Trifluoromethyl and indole substitutions correlate with high BRD4 inhibitory activity, making them promising scaffolds for anticancer drug development .

Biological Activity

N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N5SC_{14}H_{17}N_{5}S with a molecular weight of 287.39 g/mol. The structure consists of a triazole ring fused to a pyridazine moiety, with a thiophene group attached via an ethyl chain.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives bearing similar structural motifs have shown potent inhibitory effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

This data indicates that compounds with the triazolo-pyridazine framework can effectively inhibit tumor growth through mechanisms such as inducing apoptosis and cell cycle arrest .

The mechanism by which these compounds exert their antitumor effects often involves the modulation of key signaling pathways associated with cell proliferation and survival. For example, several studies have indicated that these compounds can enhance the expression of cell cycle inhibitors like p21 and activate apoptotic pathways involving caspase enzymes .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    A study evaluated the effects of this compound on human lung (A549) and hepatocellular carcinoma (HepG-2) cell lines. The results showed a marked reduction in cell viability compared to standard treatments like Cisplatin, suggesting a promising role for this compound in cancer therapy .
  • C-Met Kinase Inhibition :
    Another study focused on derivatives with c-Met kinase inhibitory activity. The compound exhibited significant inhibition at nanomolar concentrations, indicating its potential utility in targeting pathways involved in tumor metastasis .

Pharmacological Evaluation

The pharmacological profile of this compound includes:

  • Selectivity : Studies have shown that this compound selectively targets specific receptors and kinases involved in cancer progression.
  • Toxicity Assessment : Preliminary toxicity studies suggest that derivatives are well-tolerated at therapeutic doses with minimal side effects observed in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.